ERK2-IN-3 Exhibits ~120-Fold Selectivity for a Mutant ERK2 Conformation Over Wild-Type, a Property Not Found in Common ERK1/2 Inhibitors
ERK2-IN-3 inhibits the phosphorylation of the ERK2 DS1 mutant activation loop with an IC50 of 42 nM, while its potency against the wild-type (WT) protein is significantly weaker at 5 μM. This ~120-fold difference in potency is a direct consequence of the compound's conformation-selective binding mechanism. In contrast, commonly used ERK1/2 inhibitors like ulixertinib (BVD-523) and SCH772984 do not show this differential potency and inhibit both WT and mutant forms with low nanomolar IC50 values [1][2]. This data is derived from in vitro kinase assays.
| Evidence Dimension | Inhibition of ERK2 Activation Loop Phosphorylation (IC50) |
|---|---|
| Target Compound Data | ERK2 WT: 5 μM; ERK2 DS1: 42 nM |
| Comparator Or Baseline | Ulixertinib (BVD-523): ERK2 <0.3 nM; SCH772984: ERK2 ~4 nM (typical) |
| Quantified Difference | ~120-fold difference between WT and DS1 mutant for ERK2-IN-3; uniform low nM inhibition for comparators. |
| Conditions | In vitro kinase activity assays using recombinant ERK2 proteins [1]. |
Why This Matters
This unique selectivity profile makes ERK2-IN-3 an essential research tool for dissecting the distinct roles of specific ERK2 conformations in signaling, a capability not offered by more broadly potent inhibitors.
- [1] Hari, S. B., Merritt, E. A., & Maly, D. J. (2014). Conformation-selective ATP-competitive inhibitors control regulatory interactions and noncatalytic functions of mitogen-activated protein kinases. Chemistry & biology, 21(5), 628–635. View Source
- [2] Morris, E. J., Jha, S., Restaino, C. R., Dayananth, P., Zhu, H., Cooper, A., ... & Samatar, A. A. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer discovery, 3(7), 742-750. View Source
